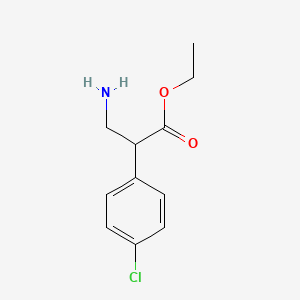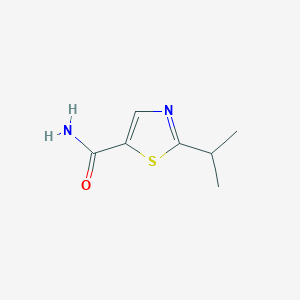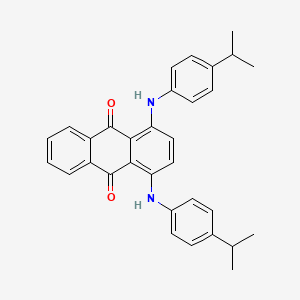
2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position of the pyridine ring, along with an acetonitrile group attached to the 2nd position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile can be achieved through several methods. One common method involves the reaction of 2-bromo-5-methylpyridine with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetonitrile, and the product is obtained after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Cross-Coupling Reaction: This reaction involves the use of palladium catalysts and arylboronic acids to substitute the bromine atom with different aryl groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, in Suzuki cross-coupling reactions, the products are typically aryl-substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new compounds. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific details would depend on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-4-methylpyridin-2-yl)acetonitrile: This compound has a similar structure but with the bromine atom at the 5th position.
N-(5-Bromo-2-methylpyridin-3-yl)acetamide: Another similar compound with an acetamide group instead of an acetonitrile group.
Uniqueness
2-(3-Bromo-5-methylpyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it valuable in the synthesis of specific organic compounds and in various research applications.
Propiedades
Número CAS |
1404115-33-8 |
|---|---|
Fórmula molecular |
C8H7BrN2 |
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
2-(3-bromo-5-methylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)8(2-3-10)11-5-6/h4-5H,2H2,1H3 |
Clave InChI |
WOLJIJQDACWVIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)

![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)



![2-[Bis(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13127455.png)


